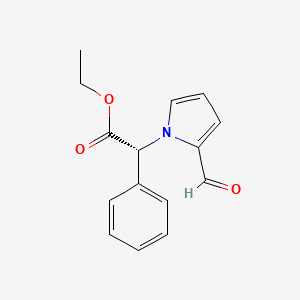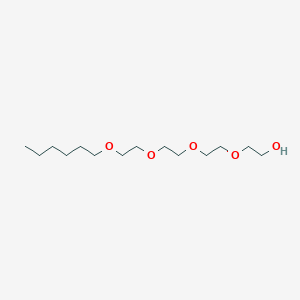
3,6,9,12-Tetraoxaoctadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxaoctadecan-1-ol, also known as tetraethylene glycol hexyl ether or tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molar mass of 278.389 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is known for its versatile applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxaoctadecan-1-ol can be synthesized through the reaction of tetraethylene glycol with hexyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxaoctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers or alcohols.
Substitution: Various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxaoctadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxaoctadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a shorter alkyl chain.
3,6,9,12-Tetraoxatetradecan-1-ol: Another similar compound with an even shorter alkyl chain.
Tetraethylene glycol monomethyl ether: A related compound with a methyl group instead of a hexyl group.
Uniqueness
3,6,9,12-Tetraoxaoctadecan-1-ol is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required.
Eigenschaften
Molekularformel |
C14H30O5 |
|---|---|
Molekulargewicht |
278.38 g/mol |
IUPAC-Name |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
VUEUVIPIBVJLCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



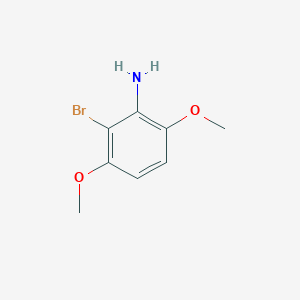
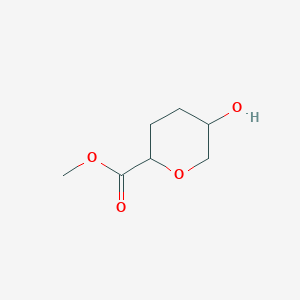
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
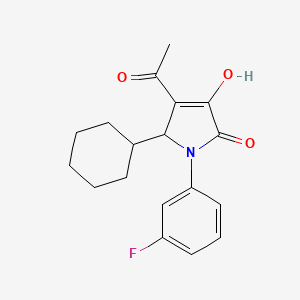
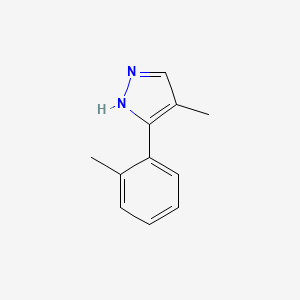

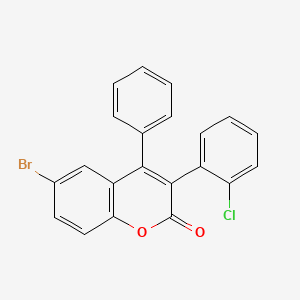

![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
